molecular formula C18H24FN5OS B14974480 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N,N-diisopropylacetamide

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N,N-diisopropylacetamide

Cat. No.: B14974480
M. Wt: 377.5 g/mol
InChI Key: BRDBYKRBXKSVMT-UHFFFAOYSA-N
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Description

2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-N,N-BIS(PROPAN-2-YL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a triazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-N,N-BIS(PROPAN-2-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Formation of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is typically formed through a thiolation reaction using a suitable thiol reagent.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazole or triazole rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro or tetrahydro derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Pharmacology: It may be studied for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

    Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It may serve as a tool compound for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-N,N-BIS(PROPAN-2-YL)ACETAMIDE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the imidazole and triazole rings could participate in hydrogen bonding or π-π interactions. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[7-(4-CHLOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-N,N-BIS(PROPAN-2-YL)ACETAMIDE
  • 2-{[7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-N,N-BIS(PROPAN-2-YL)ACETAMIDE

Uniqueness

The presence of the fluorophenyl group in 2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-N,N-BIS(PROPAN-2-YL)ACETAMIDE distinguishes it from similar compounds, potentially enhancing its biological activity and binding affinity. Additionally, the specific arrangement of functional groups may confer unique reactivity and stability properties.

Properties

Molecular Formula

C18H24FN5OS

Molecular Weight

377.5 g/mol

IUPAC Name

2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N,N-di(propan-2-yl)acetamide

InChI

InChI=1S/C18H24FN5OS/c1-12(2)24(13(3)4)16(25)11-26-18-21-20-17-22(9-10-23(17)18)15-7-5-14(19)6-8-15/h5-8,12-13H,9-11H2,1-4H3

InChI Key

BRDBYKRBXKSVMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)CSC1=NN=C2N1CCN2C3=CC=C(C=C3)F

Origin of Product

United States

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